molecular formula C12H11FN2O B3316294 [2-(3-fluorophenoxy)pyridin-3-yl]methanamine CAS No. 953730-03-5

[2-(3-fluorophenoxy)pyridin-3-yl]methanamine

Cat. No.: B3316294
CAS No.: 953730-03-5
M. Wt: 218.23 g/mol
InChI Key: ZJSHMOYHXMKXDG-UHFFFAOYSA-N
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Description

[2-(3-fluorophenoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol It is characterized by the presence of a fluorophenoxy group attached to a pyridinylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-fluorophenoxy)pyridin-3-yl]methanamine typically involves the reaction of 3-fluorophenol with 2-chloropyridine in the presence of a base to form the intermediate 2-(3-fluorophenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: In chemistry, [2-(3-fluorophenoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a probe or ligand in studies involving receptor binding and signaling pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular mechanisms .

Medicine: It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases or conditions .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of [2-(3-fluorophenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(3-chlorophenoxy)pyridin-3-yl]methanamine
  • [2-(3-bromophenoxy)pyridin-3-yl]methanamine
  • [2-(3-methylphenoxy)pyridin-3-yl]methanamine

Comparison: Compared to its analogs, [2-(3-fluorophenoxy)pyridin-3-yl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties and biological efficacy .

Properties

IUPAC Name

[2-(3-fluorophenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSHMOYHXMKXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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